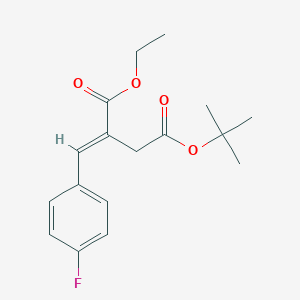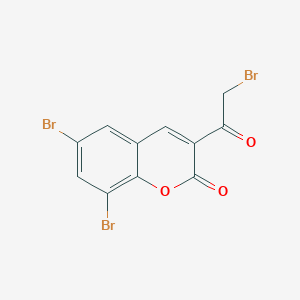
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is a potent inhibitor of the enzyme, protein kinase CK2, which makes it a potential therapeutic target for various diseases.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves its binding to the ATP-binding site of protein kinase CK2. This binding inhibits the activity of the enzyme, which leads to a decrease in the phosphorylation of its downstream targets. This, in turn, affects various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, such as breast, prostate, and colon cancer. It has also been shown to have antiviral effects against hepatitis C virus and dengue virus. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one. One direction is to study its potential therapeutic applications in various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. Additionally, the use of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in combination with other therapeutic agents could be explored to enhance its efficacy.
Conclusion:
In conclusion, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective inhibitors of protein kinase CK2.
Méthodes De Synthèse
The synthesis of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves the reaction of 3-acetylchromone with bromine in acetic acid to form 6,8-dibromo-3-acetylchromone. This intermediate is then reacted with bromoacetyl bromide in the presence of potassium carbonate to form the final product, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one.
Applications De Recherche Scientifique
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been shown to have anticancer, antiviral, and anti-inflammatory effects.
Propriétés
Numéro CAS |
106578-20-5 |
|---|---|
Nom du produit |
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one |
Formule moléculaire |
C11H5Br3O3 |
Poids moléculaire |
424.87 g/mol |
Nom IUPAC |
6,8-dibromo-3-(2-bromoacetyl)chromen-2-one |
InChI |
InChI=1S/C11H5Br3O3/c12-4-9(15)7-2-5-1-6(13)3-8(14)10(5)17-11(7)16/h1-3H,4H2 |
Clé InChI |
PHUHDLMUHWASPM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



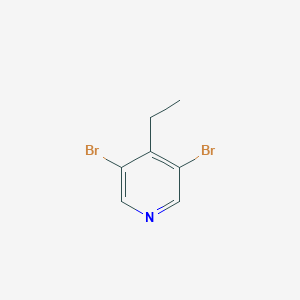
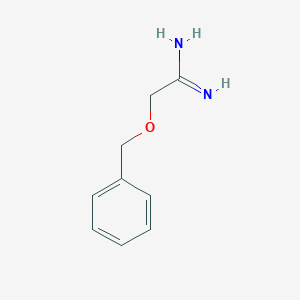
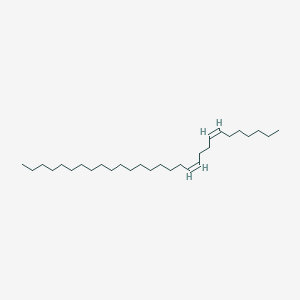
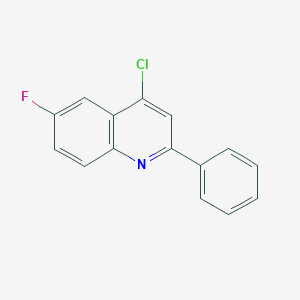
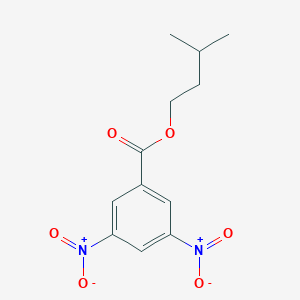
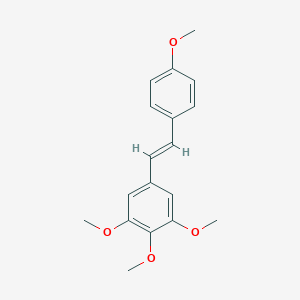
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
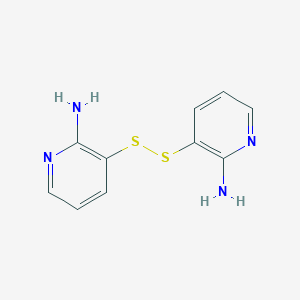
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
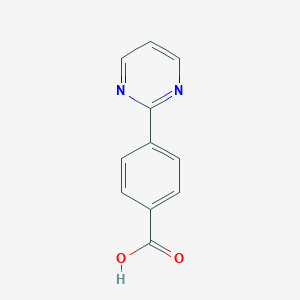
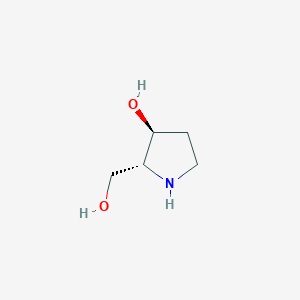
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
